1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine

Description

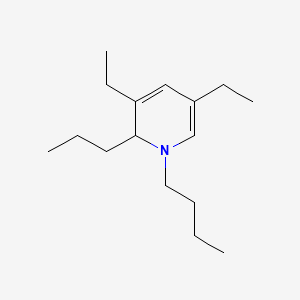

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine (CAS: 63789-05-9) is a substituted dihydropyridine derivative with a molecular formula of C₁₆H₂₉N . Structurally, it features a pyridine ring reduced at the 1,2-positions, with substituents including a butyl group at the 1-position, ethyl groups at the 3- and 5-positions, and a propyl group at the 2-position.

Properties

CAS No. |

63789-05-9 |

|---|---|

Molecular Formula |

C16H29N |

Molecular Weight |

235.41 g/mol |

IUPAC Name |

1-butyl-3,5-diethyl-2-propyl-2H-pyridine |

InChI |

InChI=1S/C16H29N/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2/h12-13,16H,5-11H2,1-4H3 |

InChI Key |

UXTIXCUXLURDHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C=C(C1CCC)CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine generally involves the condensation of aldehydes and amines under acidic catalysis to form the dihydropyridine ring system. Specifically, the key starting materials include:

- Butyraldehyde

- Aniline

- Acetic acid as an acid catalyst

The process is characterized by stepwise temperature control and neutralization steps to improve yield and reduce decomposition.

Stepwise Reaction Procedure

Mixing of Reactants

Butyraldehyde and aniline are combined first, typically at room temperature (20–25 °C), to form an initial mixture.Addition of Acid Catalyst

Acetic acid is subsequently added to catalyze the condensation reaction.Controlled Heating Regime

The reaction mixture undergoes a carefully controlled heating schedule to maximize product formation and minimize side reactions:- Slowly heated to 40–45 °C and held for approximately 1 hour.

- Further heated to 75 °C and maintained for 5 hours.

- Finally heated to reflux temperature (~90 °C) for an additional 5 hours.

Neutralization of Acid Catalyst

Before distillation and purification, the acid catalyst is neutralized using sodium carbonate or other bases such as potassium carbonate, sodium bicarbonate, or potassium hydroxide. This step minimizes decomposition of the dihydropyridine product during distillation.Purification

The product is recovered by distillation under reduced pressure (e.g., 4 mm Hg), typically collecting the fraction at 140–143 °C.

Reaction Conditions and Yields

The following table summarizes experimental runs illustrating the effect of temperature control and neutralization on the yield and composition of the reaction mixture:

| Run # | Temperature Profile | Butyraldehyde (%) | 2-Ethyl-2-hexenal (%) | Aniline (%) | Dihydropyridine (%) | Chemical Yield (%) | Comments |

|---|---|---|---|---|---|---|---|

| 1 | Heated to 75 °C for 5 h, then reflux 5 h | 5.97 | 25.12 | 0.02 | 48.76 | 70.3 | No hold at low temp |

| 2 | Heated to 75 °C for 5 h, then reflux 5 h | 8.54 | 22.71 | 0.02 | 48.83 | 70.9 | No hold at low temp |

| 3 | Held at <45 °C for 1 h; heated 75 °C for 5 h | 9.32 | 20.66 | 0.01 | 52.66 | 76.0 | Improved yield with low temp hold |

| 4 | Held at <45 °C for 1 h; heated at reflux 5 h | 2.53 | 29.14 | 0.04 | 49.24 | 69.8 | Higher aldehyde conversion |

| 5 | Na2CO3 added; heated at reflux 5 h | 5.32 | 25.52 | 0.04 | 49.45 | 70.2 | Neutralization reduces decomposition |

Key Observations

- Temperature Control: Holding the reaction mixture at a lower temperature (40–45 °C) before increasing to higher temperatures significantly improves the yield of the desired dihydropyridine compound.

- Neutralization Step: The addition of sodium carbonate or similar bases after completion of the condensation and prior to distillation reduces acid-catalyzed decomposition, enhancing product recovery.

- Order of Addition: Adding aniline to butyraldehyde before acid catalyst addition is preferable for better control of the reaction.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Reactants | Butyraldehyde, Aniline, Acetic Acid | Molar ratios typically 3:0.64:0.16 |

| Initial Mixing Temp | 20–25 °C | Room temperature mixing |

| Low-temp Hold | 40–45 °C for 1 hour | Controls reaction rate and improves yield |

| Mid-temp Reaction | 75 °C for 5 hours | Promotes dihydropyridine formation |

| Final Heating | Reflux (~90 °C) for 5 hours | Completes reaction |

| Neutralization Agent | Sodium carbonate or equivalent base | Added before distillation to prevent degradation |

| Distillation Conditions | 140–143 °C at 4 mm Hg | Product recovery and purification |

| Yield | Up to 76% | Dependent on temperature control and neutralization |

Chemical Reactions Analysis

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Comparison

The primary structural distinction between the target compound and PDHP lies in the 1-position substituent :

- 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine : Contains a butyl group (C₄H₉) at the 1-position.

- PDHP (3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine) : Features a phenyl group (C₆H₅) at the 1-position .

This substitution alters electronic and steric properties, influencing reactivity, solubility, and applications.

Physical and Chemical Properties

Experimental data for PDHP are well-documented, while the target compound’s properties must be inferred from structural trends:

*Calculated based on formula C₁₆H₂₉N.

Research Findings and Hypotheses

- Solubility : The target compound’s higher LogP (inferred) suggests preferential solubility in organic solvents like hexane or toluene, contrasting with PDHP’s moderate polarity .

- Catalytic Efficiency : PDHP’s phenyl group may offer superior catalytic activity in aromatic systems, while the butyl-substituted analog could excel in aliphatic or hydrophobic matrices.

- Thermal Stability : PDHP’s flash point (>148°C) indicates high thermal stability ; the target compound’s stability may vary with its alkyl-dominated structure.

Notes

Data Limitations : Direct experimental data for this compound are scarce. Comparisons rely on structural analogs like PDHP.

Molecular Formula Discrepancy : The target’s formula (C₁₆H₂₉N) suggests fewer carbons than expected from substituent summation. This may indicate a unique bonding pattern or typographical errors in available records .

Biological Activity

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine is a compound belonging to the dihydropyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring with two ethyl groups and a butyl group. The molecular formula is , and its molecular weight is approximately 205.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 205.3 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that derivatives of dihydropyridines exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. This antimicrobial effect is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Effects

Dihydropyridine derivatives have been investigated for their potential anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cell survival. Specifically, compounds like this compound have shown promise in targeting cancer cells while sparing normal cells .

Neuroprotective Activity

The neuroprotective effects of dihydropyridines are well documented. These compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Research suggests that this compound could play a role in protecting neurons from damage due to excitotoxicity or inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known to interact with calcium channels, leading to vasodilation and reduced blood pressure.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative damage in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Research : In vitro assays showed that treatment with related dihydropyridines resulted in a 70% reduction in viability of breast cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine?

Methodological Answer: The synthesis of pyridine derivatives often involves multi-step organic reactions, including alkylation and cyclization. For structurally similar compounds (e.g., estrane-pyridine derivatives), researchers have employed regioselective alkylation of pyridine precursors followed by catalytic hydrogenation to achieve dihydro-pyridine frameworks. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for yield improvement. For example, in CYP1B1 inhibitor synthesis, pyridine rings were functionalized at C2, C3, or C4 positions using palladium-catalyzed cross-coupling reactions, with yields ranging from 45% to 78% depending on steric hindrance .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for resolving regiochemical ambiguities. For pyridine derivatives, chemical shifts of protons adjacent to nitrogen (e.g., pyridine C2-H) typically appear downfield (δ 8.0–9.0 ppm). Mass spectrometry (HRMS) and X-ray crystallography are recommended for validating molecular weight and spatial configuration. In related studies, crystallographic data confirmed pyridine ring substitution patterns and dihydro-pyridine conformations .

Advanced Research Questions

Q. How do substituent positions (e.g., butyl, propyl groups) influence biological activity or binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies combined with molecular docking can elucidate substituent effects. For example, in CYP1B1 inhibitors, pyridine substituents at the C2 position (vs. C3/C4) enhanced inhibitory activity by 7.5-fold due to improved hydrophobic interactions with the enzyme’s active site. Computational modeling (e.g., AutoDock Vina) should assess steric/electronic complementarity, while in vitro assays (e.g., EROD for CYP1B1) validate predictions. Adjusting alkyl chain length (e.g., propyl vs. ethyl) may optimize metabolic stability .

Q. What advanced analytical methods can probe host-guest interactions involving this compound?

Methodological Answer: Spectrophotometric techniques (UV-Vis, fluorescence) and 2D NMR (ROESY) are effective for studying inclusion complexes. For pyridine-modified cyclodextrins, fluorescence quenching experiments revealed binding constants (Kₐ ~10³–10⁴ M⁻¹) with guest molecules. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS), while molecular dynamics simulations model conformational changes in aqueous solutions. These methods are transferable to studying 1-butyl-3,5-diethyl derivatives in supramolecular systems .

Q. How can in vivo stability and pharmacokinetics be evaluated for this compound?

Methodological Answer: Radiolabeling (e.g., ³H/¹⁴C isotopes) enables tracking of metabolic pathways in animal models. In CYP1B1 inhibitor studies, plasma concentration profiles (Cmax, t½) were determined via LC-MS/MS. Microsomal stability assays (using liver microsomes) assess Phase I/II metabolism, while PAMPA (parallel artificial membrane permeability assay) predicts blood-brain barrier penetration. For dihydro-pyridines, oxidation to pyridine metabolites is a common degradation pathway requiring HPLC monitoring .

Data Contradictions and Resolution

Q. Conflicting reports on metabolic stability: How to reconcile discrepancies in half-life (t½) values?

Methodological Answer: Discrepancies often arise from interspecies differences (e.g., rat vs. human microsomes) or assay conditions (e.g., NADPH concentration). To resolve this, standardize protocols using pooled human liver microsomes and control for enzyme activity (CYP3A4/CYP2D6). Cross-validate results with in silico tools like Simcyp® to extrapolate human pharmacokinetics. For example, estrane-pyridine derivatives showed variable t½ in rats (4–12 hours) due to species-specific CYP expression .

Experimental Design Considerations

Q. What controls are essential for in vitro enzyme inhibition assays?

Methodological Answer: Include positive controls (e.g., α-naphthoflavone for CYP1B1 inhibition) and vehicle controls (DMSO/ethanol at ≤0.1% v/v). Pre-incubate enzymes with inhibitors to assess time-dependent inhibition. For IC50 determination, use a minimum of 8 inhibitor concentrations (logarithmic scale) and triplicate measurements. Normalize activity to baseline (no inhibitor) and account for solvent effects on enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.